Product packaging for Citalopram-oxo Ring Opened Sodium Salt(Cat. No.:)

Citalopram-oxo Ring Opened Sodium Salt

Cat. No.: B1157102
M. Wt: 378.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Citalopram-oxo Ring Opened Sodium Salt is a fully characterized chemical compound used as an analytical reference standard during the synthesis and formulation stages of the active pharmaceutical ingredient (API) Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressant . This compound is integral for Quality Control (QC) applications, including analytical method development and validation (AMV), ensuring the purity and safety of pharmaceutical products by accurately identifying and quantifying this specific impurity . The ring-opened structure of this impurity provides researchers with a critical tool for monitoring and controlling degradation pathways and process-related impurities in Citalopram manufacturing . Supplied with a certificate of analysis for traceability against pharmacopeial standards (such as USP or EP), this high-purity standard is essential for compliance and regulatory submissions . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₂₀H₂₀FN₂NaO₃

Molecular Weight

378.37

Synonyms

Citaloprum Impurity: Sodium 5-Cyano-2-(4-(dimethylamino)-1-(4-flurophenyl)-1-hydroxybutyl)benzoate

Origin of Product

United States

Systematic Nomenclature, Molecular Structure, and Stereochemical Considerations

Elucidation of the Systematic Nomenclature for Citalopram-oxo Ring Opened Sodium Salt

The compound commonly referred to as "this compound" is a derivative of citalopram (B1669093) formed through oxidation and subsequent hydrolysis. A systematic name for this compound, following IUPAC (International Union of Pure and Applied Chemistry) guidelines, is Sodium 2-(1-(4-fluorophenyl)-1-(3-(dimethylamino)propyl)butyl)-4-cyanobenzoate .

This nomenclature is derived from its structure as the sodium salt of a substituted benzoic acid. The name reflects the opening of the furan (B31954) ring present in the parent citalopram molecule. The precursor to this compound is a lactone impurity of citalopram, which is systematically named (3RS)-6-cyano-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)isobenzofuran-1(3H)-one. lgcstandards.combiosynth.com The hydrolysis of this lactone under basic conditions, such as in the presence of sodium hydroxide (B78521), leads to the formation of the corresponding sodium carboxylate, which is the title compound.

Common Name Systematic IUPAC Name CAS Number (Free Acid)
This compoundSodium 2-(1-(4-fluorophenyl)-1-(3-(dimethylamino)propyl)butyl)-4-cyanobenzoate440121-09-5

Structural Analysis of the Oxo Ring Opened Moiety and its Precursors

The formation of this compound involves a two-step transformation from the parent drug, citalopram.

Step 1: Oxidation to a Lactone Precursor

The initial step is the oxidation of the furan ring of citalopram. This process can occur during the synthesis of citalopram or as a degradation pathway. The dihydroisobenzofuran ring system of citalopram is oxidized at the 3-position to form a lactone, a cyclic ester. This lactone is a known impurity of citalopram, referred to as citalopram lactone impurity or, more systematically, (3RS)-6-cyano-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)isobenzofuran-1(3H)-one. biosynth.com

Step 2: Hydrolysis to the Ring-Opened Sodium Salt

The second step is the hydrolysis of the lactone ring. In the presence of a base, such as sodium hydroxide, the ester bond of the lactone is cleaved. This ring-opening reaction results in the formation of a carboxylate group and a hydroxyl group. Specifically, the ester linkage is broken, leading to the formation of a sodium carboxylate on the benzene (B151609) ring and a secondary alcohol on the butyl side chain. This final product is the this compound.

Structural Features:

Parent Molecule (Citalopram): Contains a central dihydroisobenzofuran ring system.

Lactone Precursor: The furan ring is oxidized to a lactone (isobenzofuran-1(3H)-one).

Ring-Opened Sodium Salt: The lactone ring is hydrolyzed, resulting in a sodium benzoate (B1203000) derivative with a hydroxylated butyl side chain.

Compound Key Structural Moiety Molecular Formula Molecular Weight
CitalopramDihydroisobenzofuranC₂₀H₂₁FN₂O324.4 g/mol
Citalopram Lactone ImpurityIsobenzofuran-1(3H)-oneC₂₀H₁₉FN₂O₂338.38 g/mol
This compoundSodium BenzoateC₂₀H₂₀FN₂NaO₃378.37 g/mol

Synthetic Pathways and Mechanistic Formation of the Citalopram Oxo Ring Opened Sodium Salt

Proposed Synthetic Routes for Laboratory-Scale Preparation of the Compound

While not a commonly synthesized standard, a laboratory-scale preparation of Citalopram-oxo Ring Opened Sodium Salt can be proposed based on known chemical transformations of Citalopram (B1669093) and its impurities. The synthesis is a multi-step process starting from Citalopram.

A plausible two-step synthetic route is as follows:

Oxidation of Citalopram to a Lactone Intermediate: The first step involves the oxidation of the Citalopram base at the C3 position of the dihydroisobenzofuran ring to form a lactone. This key intermediate is known as Citalopram Lactone Impurity or 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile researchgate.net. This oxidation can be achieved using a suitable oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) researchgate.net.

Alkaline Hydrolysis of the Lactone and Nitrile: The Citalopram Lactone intermediate is then subjected to vigorous alkaline hydrolysis. Heating the lactone under reflux with a strong base, such as sodium hydroxide (B78521) (NaOH) solution, simultaneously cleaves the lactone ring and hydrolyzes the nitrile group at the C5 position scielo.brchemistrysteps.comlibretexts.org.

The lactone ester is hydrolyzed to a carboxylate and a secondary alcohol.

The nitrile group is hydrolyzed, typically via a carboxamide intermediate, to a second carboxylate group chemistrysteps.com. The use of sodium hydroxide as the base directly yields the final product as a disodium (B8443419) salt in the aqueous solution. The final this compound can then be isolated from the reaction mixture.

Detailed Mechanistic Elucidation of Degradation Pathways Leading to Ring Opening in Citalopram

The formation of this compound is also conceivable through various degradation pathways of the parent Citalopram molecule under specific environmental or stress conditions. The degradation involves a combination of hydrolytic, oxidative, and photolytic processes that lead to the formation of the necessary structural features: the oxidized "oxo" group and the subsequent ring opening.

Citalopram is susceptible to degradation in aqueous media, particularly under basic conditions scielo.br. The primary site of hydrolytic attack is the nitrile group (-C≡N) at the C5 position of the isobenzofuran (B1246724) ring.

The mechanism proceeds in two main stages chemistrysteps.com:

Formation of Citalopram Carboxamide: Under basic catalysis, a hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This forms a negatively charged nitrogen intermediate, which is then protonated by water to yield an imidic acid tautomer. The imidic acid rearranges to the more stable amide, forming Citalopram Carboxamide (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran-5-carboxamide) scielo.brnih.gov. This intermediate is a known impurity and has been isolated from forced degradation studies scielo.br.

Hydrolysis of Amide to Carboxylic Acid: The Citalopram Carboxamide intermediate can undergo further hydrolysis, where a hydroxide ion attacks the carbonyl carbon of the amide. This leads to the cleavage of the C-N bond, releasing ammonia (B1221849) and forming Citalopram Carboxylic Acid nih.govresearchgate.net.

For the ring opening to occur via hydrolysis, a preceding oxidation step to form the Citalopram Lactone is necessary. Once the lactone is formed, it is also susceptible to base-catalyzed hydrolysis. The hydroxide ion attacks the electrophilic carbonyl carbon of the lactone ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the ester bond, opening the dihydroisobenzofuran ring and forming a carboxylate and an alcohol functional group.

Oxidative processes are crucial for forming the "oxo" lactone intermediate necessary for ring opening. Citalopram can be degraded by various oxidizing agents and radical species.

Chemical Oxidation: Forced degradation studies using strong oxidizing agents like 30% hydrogen peroxide (H₂O₂), sodium hypochlorite (B82951) (NaOCl), or chlorine dioxide (ClO₂) show significant degradation of Citalopram scielo.brnih.gov. While Citalopram N-oxide is a commonly identified product of oxidation at the tertiary amine, oxidation can also occur at the benzylic C3 position of the dihydroisobenzofuran ring, which is susceptible to oxidative attack, potentially forming the lactone scielo.br.

Radical Species Involvement: In aqueous environments, particularly during advanced oxidation processes (AOPs) or indirect photolysis, highly reactive radical species are generated. Hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are key species implicated in Citalopram's degradation researchgate.netnih.gov. Computational studies show that •OH can react with Citalopram via addition and substitution reactions nih.gov. A radical-mediated mechanism for lactone formation would likely involve hydrogen abstraction from the C3 position by a radical, followed by reaction with oxygen to form a hydroperoxide intermediate, which then rearranges to the stable lactone.

While Citalopram is relatively stable under direct exposure to simulated sunlight, its degradation is significantly accelerated in the presence of photosensitizers like humic acids and nitrates, which are common in natural waters venkatasailifesciences.com. This indicates that indirect photolytic degradation is a major transformation pathway.

Indirect Photolysis: Photosensitizers absorb light and transfer energy to other molecules, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻•), and hydroxyl radicals (•OH) researchgate.net. These ROS then attack the Citalopram molecule.

Excited State Chemistry: Upon absorbing a photon, a Citalopram molecule can be promoted to an excited state. While direct bond cleavage can occur, the interaction with ROS is often more significant nih.gov. The formation of Citalopram N-oxide is a known photoproduct, arising from N-oxygenation venkatasailifesciences.com. The formation of the lactone via photolytic pathways would likely follow an oxidative mechanism similar to that described above, initiated by photochemically generated radicals. Once the photolytically-generated lactone is formed, it can undergo hydrolysis as previously described, especially in alkaline waters.

The formation of the ring-opened sodium salt is highly dependent on pH, primarily because the key hydrolytic steps are base-catalyzed.

Alkaline Conditions: Degradation of Citalopram is significantly faster at higher pH values. In one study, Citalopram was stable at pH 5 and 7 but degraded moderately at pH 9 with a half-life of 65 days under simulated sunlight venkatasailifesciences.com. In a separate forced degradation study, Citalopram degraded almost entirely to Citalopram Carboxamide in just 30 minutes when heated in 0.1 M NaOH at 85°C scielo.br.

Acidic and Neutral Conditions: In neutral (pH 7) and acidic (pH 5) solutions, Citalopram is considerably more stable, with minimal degradation observed even over extended periods venkatasailifesciences.com.

Interactive Table: pH Influence on Citalopram Degradation

Condition pH Observation Half-life (t½) Reference
Simulated Sunlight5< 0.5% degradation over 30 daysVery Long venkatasailifesciences.com
Simulated Sunlight7< 0.5% degradation over 30 daysVery Long venkatasailifesciences.com
Simulated Sunlight9Moderate degradation65 days venkatasailifesciences.com
Heated Water Bath0.1 M NaOH~99% degradation to carboxamide< 0.5 hours scielo.br
Heated Water Bath2 M HClSignificant degradationNot specified scielo.br

Identification and Characterization of Precursor Molecules and Transient Intermediates in Formation Pathways

The pathway from Citalopram to the this compound involves several key precursor molecules and transient intermediates. The identification of these species has been accomplished through forced degradation studies and analysis using techniques such as HPLC, Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) scielo.brnih.gov.

Key Precursors and Intermediates:

Compound Name Molecular Formula Role in Pathway Method of Identification Reference
Citalopram Lactone C₂₀H₁₉FN₂O₂Key "oxo" precursorSynthesis, Patent Literature researchgate.net
Citalopram Carboxamide C₂₀H₂₃FN₂O₂Intermediate in nitrile hydrolysisHPLC, MS/MS, NMR, FT-IR scielo.brnih.gov
Citalopram Carboxylic Acid C₂₀H₂₂FNO₃Intermediate from amide hydrolysisHPLC, MS/MS nih.govvenkatasailifesciences.com
Imidic Acid C₂₀H₂₁FN₂OTransient intermediate in nitrile hydrolysisMechanistic Postulate chemistrysteps.com
Tetrahedral Intermediates N/ATransient intermediates in ester/amide hydrolysisMechanistic Postulate chemistrysteps.com

Characterization of Precursors:

Citalopram Lactone (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile): This is the pivotal oxidized precursor. Its existence is confirmed by a patent describing its synthesis via the oxidation of Citalopram researchgate.net. It is the molecule that introduces the "oxo" element and enables the subsequent hydrolytic ring-opening.

Citalopram Carboxamide: This is the first stable product of nitrile hydrolysis. It has been successfully isolated and characterized as a major degradation product, particularly under alkaline hydrolytic conditions. Its structure was confirmed using ESI-MS/MS, ¹H NMR, and FT-IR spectroscopy scielo.br.

Citalopram Carboxylic Acid (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxylic Acid): This compound is the product of complete nitrile hydrolysis without ring opening. It is a known impurity and metabolite, and its formation under carbon-rich biological degradation conditions has been noted nih.govo2hdiscovery.co.

Influence of Environmental Factors and Manufacturing Conditions on Compound Generation

The formation of this compound is significantly influenced by specific environmental and manufacturing conditions that promote the degradation of citalopram. The key factors identified in research studies are pH, temperature, and the presence of oxidative agents.

pH: Alkaline conditions are a primary driver for the formation of the carboxylic acid precursor to the titled sodium salt. scielo.brnih.govresearchgate.net Studies have shown that the degradation of citalopram is more pronounced at higher pH values. nih.govresearchgate.net For instance, one study reported moderate degradation at pH 9 with a half-life of 65 days under simulated sunlight, while degradation at pH 5 and 7 was less than 0.5% over a 30-day period. nih.gov Another investigation into the oxidation of citalopram found that while the removal of the parent compound was not consistently correlated with pH, the deprotonated form of citalopram, which is more prevalent in alkaline conditions (pKa of 9.59), reacts faster with disinfectants. nih.gov

Temperature: Elevated temperatures accelerate the degradation process. Forced degradation studies often employ high temperatures to simulate long-term storage conditions in a shorter timeframe. scielo.brscholarsresearchlibrary.comresearchgate.net For example, significant degradation was observed when citalopram was subjected to a temperature of 85°C in a 0.2 M NaOH solution. scielo.br Thermal degradation studies have shown that citalopram begins to disintegrate at temperatures above 190°C. researchgate.net

The following interactive data tables summarize the findings from various studies on the impact of different conditions on citalopram degradation, which can lead to the formation of this compound.

Table 1: Influence of pH on Citalopram Degradation

pHConditionObservationReference
5Simulated Sunlight (30 days)< 0.5% degradation nih.gov
7Simulated Sunlight (30 days)< 0.5% degradation nih.gov
9Simulated SunlightModerate degradation (t½ = 65 days) nih.gov
Alkaline0.1 M NaOH, 85°CSignificant degradation scielo.br
Alkaline1 N NaOH31.2% degradation scholarsresearchlibrary.com

Table 2: Influence of Temperature on Citalopram Degradation

TemperatureConditionObservationReference
85°C0.2 M NaOHSignificant degradation scielo.br
>190°CThermalDisintegration of citalopram researchgate.net
80°CThermal (48 hours)Thermal degradation observed scholarsresearchlibrary.com

Table 3: Citalopram Degradation under Various Forced Conditions

Stress ConditionReagent/Condition% DegradationReference
Acid Hydrolysis1 N HCl13.22% scholarsresearchlibrary.com
Alkaline Hydrolysis1 N NaOH31.2% scholarsresearchlibrary.com
Oxidative30% H₂O₂22.74% scholarsresearchlibrary.com
Thermal80°C (48 hours)0.64% scholarsresearchlibrary.com
PhotolyticUV Light (72 hours)0.44% scholarsresearchlibrary.com

Advanced Analytical Methodologies for Characterization, Identification, and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating complex mixtures in pharmaceutical analysis. Stability-indicating methods, which can separate the active pharmaceutical ingredient (API) from all potential degradation products, are essential. scielo.brtijer.org

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most widely used technique for the analysis of Citalopram (B1669093) and its impurities. nih.gov Method development focuses on achieving adequate resolution between the parent drug and all related substances, including polar degradation products like the ring-opened acid.

Development and optimization of a stability-indicating HPLC method involves a systematic evaluation of several parameters:

Stationary Phase: C18 and C8 columns are most common, providing effective separation based on hydrophobicity. scielo.brtijer.org An Inertsil ODS 3V column has also been successfully used. nih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typical. Acetonitrile (B52724) is a frequently used organic solvent, while the aqueous phase often consists of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer. scielo.brtijer.org

pH Control: The pH of the mobile phase is critical for controlling the retention of ionizable compounds. For a carboxylic acid impurity, a lower pH (e.g., pH 3.0-4.7) ensures it is in its less polar, protonated form, leading to better retention and peak shape on a reverse-phase column. nih.govtijer.org

Detection: UV detection is standard, with wavelengths typically set between 225 nm and 240 nm to monitor Citalopram and its impurities. nih.govresearchgate.net

Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation) to generate potential impurities and validate the method's specificity. scholarsresearchlibrary.com The ability to separate Citalopram from degradation products formed under these conditions confirms the method is stability-indicating. researchgate.net

Table 1: Representative HPLC Conditions for the Analysis of Citalopram and its Degradation Products

Parameter Condition 1 Condition 2 Condition 3
Column Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm) tijer.org C8 scielo.br Inertsil ODS 3V (250x4.6mm, 5µm) nih.gov
Mobile Phase Acetonitrile : Phosphate Buffer (20:80 v/v) tijer.org Acetonitrile : Ammonium Acetate Buffer scielo.br Methanol/Acetonitrile (55:45 v/v) : 0.3% Diethylamine nih.gov
pH 3.0 tijer.org 4.5 scielo.br 4.70 nih.gov
Flow Rate 1.0 mL/min tijer.org 0.5 mL/min scielo.br Gradient Elution nih.gov

| Detection (UV) | 239 nm tijer.org | Not Specified | 225 nm nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. These advantages are particularly valuable for resolving complex impurity profiles where degradation products may have very similar structures and retention times. In the context of Citalopram analysis, a UHPLC system can provide a more detailed view of the degradation pathway, ensuring that even minor impurities like the Citalopram-oxo Ring Opened Sodium Salt are baseline separated from the main Citalopram peak and other related substances. An enantioselective UHPLC method has been developed for separating Citalopram enantiomers, demonstrating the high resolving power of the technique which is directly applicable to impurity profiling. nih.gov

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds. The this compound, being a salt of a carboxylic acid, is non-volatile and would decompose under the high temperatures of the GC inlet.

However, GC can be considered under specific circumstances:

Analysis of Volatile Precursors: If volatile precursors or byproducts are involved in the formation of the impurity, GC can be used to monitor them.

Derivatization: The impurity can be chemically modified (derivatized) to create a volatile and thermally stable analogue. For instance, a known ring-opened metabolite of Citalopram, the citalopram propionic acid derivative, has been successfully analyzed by GC-MS following derivatization with methyl iodide to convert the carboxylic acid into a more volatile methyl ester. nih.gov This approach, while adding a sample preparation step, makes GC analysis feasible.

Thin-Layer Chromatography (TLC), including its high-performance version (HPTLC), serves as a rapid and cost-effective tool for preliminary screening. nih.gov It can be used to monitor the progress of degradation reactions and to quickly assess the purity of Citalopram bulk drug samples.

In a typical TLC analysis, the sample is spotted on a plate coated with a stationary phase, such as silica (B1680970) gel 60 F₂₅₄. nih.gov The plate is then developed in a chamber with a suitable mobile phase. The this compound, being significantly more polar than the parent Citalopram, would exhibit a much lower Retention Factor (Rf) value, allowing for a clear visual distinction. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Quantification can be achieved using a densitometric scanner. nih.govresearchgate.net

Table 2: Thin-Layer Chromatography (TLC) Systems for Citalopram Impurity Screening

Parameter Condition 1 Condition 2
Stationary Phase Silica gel 60 F₂₅₄ plates nih.gov Silica gel 60 F₂₅₄ plates with chiral selector (vancomycin) nih.gov
Mobile Phase Cyclohexane : Toluene : Diethylamine (7:1.5:1.5, v/v/v) nih.gov Acetonitrile : Methanol : Water (15:2.5:2.5, v/v/v) researchgate.net
Detection UV light Densitometric scanning at 239 nm nih.gov

| Analyte Rf (Citalopram) | 0.63 nih.gov | Not specified |

Hyphenated Techniques for Comprehensive Structural Elucidation and Quantification

While chromatography separates the components of a mixture, hyphenated techniques, particularly those involving mass spectrometry, are required for definitive structural identification and sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS), and especially its tandem version (LC-MS/MS), is the most powerful tool for identifying unknown impurities. nih.gov After the HPLC or UHPLC system separates the impurity, the mass spectrometer provides crucial structural information.

The process involves:

Ionization: The impurity is ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule [M+H]⁺. nih.gov

Mass Analysis (MS1): The mass spectrometer measures the mass-to-charge ratio (m/z) of this parent ion. This provides the molecular weight of the impurity. For example, a ring-opened carboxylic acid degradation product of Citalopram has been identified by its [M+H]⁺ ion at m/z 344.17. researchgate.net

Fragmentation (MS/MS): The parent ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This fragmentation pattern is unique to the molecule's structure and acts as a chemical fingerprint. The fragmentation of Citalopram itself (parent ion m/z 325.2) is well-studied, often yielding a major product ion at m/z 109. nih.govresearchgate.net By analyzing the unique fragmentation pattern of the Citalopram-oxo Ring Opened impurity, its precise structure can be elucidated. nih.gov

This technique offers exceptional sensitivity and specificity, allowing for the detection and quantification of trace-level impurities well below the limits of UV detection. nih.gov

Table 3: Mass Spectrometry Data for Identification of Citalopram and a Ring-Opened Degradation Product

Compound Parent Ion (m/z) [M+H]⁺ Key Product Ion(s) (m/z) Analytical Context
Citalopram 325.2 nih.gov 109.0 nih.govresearchgate.net Definitive identification and quantification in various matrices.

| Citalopram Carboxylic Acid (Ring-Opened Impurity) | 344.17 researchgate.net | Not specified | Identified as a degradation product formed under alkaline conditions. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry is a powerful tool for the accurate determination of the elemental composition of unknown compounds by providing a precise mass measurement. In the case of the alkaline degradation product of citalopram, the formation of the ring-opened carboxylic acid is the primary transformation.

Forced degradation studies of escitalopram, the S-enantiomer of citalopram, have shown that extensive degradation occurs in alkaline medium, leading to the formation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid. researchgate.net This product, the ring-opened carboxylic acid of citalopram, has been identified and confirmed using liquid chromatography-mass spectrometry (LC/MS). researchgate.net Further studies have reported the mass-to-charge ratio (m/z) of this citalopram carboxylic acid to be 344.17.

The sodium salt of this carboxylic acid, this compound, would be expected to have a corresponding molecular weight. The high-resolution mass of the protonated molecule of the carboxylic acid ([M+H]⁺) allows for the unambiguous determination of its elemental formula.

Table 1: HRMS Data for Citalopram-oxo Ring Opened Carboxylic Acid

ParameterValue
Chemical Formula C₂₀H₂₂FNO₃
Calculated Monoisotopic Mass 359.1584
Observed m/z ([M+H]⁺) 344.17

Note: The observed m/z of 344.17 corresponds to the deprotonated molecule [M-H]⁻ of the carboxylic acid, which is commonly observed in negative ion mode mass spectrometry, or could represent the free acid form under certain ESI conditions. The formation of the sodium salt would result in a different observed mass.

The fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. Key fragment ions would correspond to the stable structural motifs within the molecule, such as the fluorophenyl group and the dimethylaminopropyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the stereochemistry of a molecule can be determined.

Expected ¹H NMR Spectral Changes:

Disappearance of Lactone Protons: The signals corresponding to the methylene (B1212753) protons of the dihydroisobenzofuran ring in citalopram would be significantly altered or disappear upon ring opening.

Appearance of a Carboxylic Acid Proton: In the free acid form, a broad singlet corresponding to the carboxylic acid proton would appear in the downfield region of the spectrum (typically >10 ppm). In the sodium salt form, this proton would be absent.

Shifts in Aromatic Protons: The electronic environment of the aromatic protons on the benzofuran (B130515) ring system would be altered by the conversion of the nitrile group to a carboxylic acid, leading to shifts in their respective resonance frequencies.

Expected ¹³C NMR Spectral Changes:

Carbonyl Carbon Signal: A new signal corresponding to the carbonyl carbon of the carboxylic acid would appear in the region of 170-185 ppm.

Changes in Aromatic Carbon Signals: The chemical shifts of the carbon atoms in the phenyl ring attached to the newly formed carboxylic acid group would be affected.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would be used to establish the connectivity between adjacent protons, confirming the integrity of the dimethylaminopropyl side chain and the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.

Detailed NMR studies on isolated and purified this compound are necessary to provide a complete and unambiguous structural assignment.

Spectroscopic Methods for Complementary Structural Information

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The conversion of the lactone and nitrile groups in citalopram to a carboxylic acid in the ring-opened product leads to distinct changes in the IR spectrum.

Studies have confirmed the utility of IR spectroscopy in characterizing the degradation products of citalopram. researchgate.netresearchgate.net

Expected IR Absorption Bands for this compound:

Carboxylate Stretch: A strong and broad absorption band characteristic of the carboxylate anion (COO⁻) stretching vibration would be expected in the region of 1610-1550 cm⁻¹ and a weaker symmetric stretching band around 1400 cm⁻¹. This would be a key indicator of the sodium salt form.

O-H Stretch (of the corresponding acid): In the free carboxylic acid form, a very broad absorption band due to the O-H stretching of the carboxylic acid would be present in the range of 3300-2500 cm⁻¹. This would be absent in the sodium salt.

C=O Stretch (of the corresponding acid): A strong absorption from the carbonyl (C=O) group of the carboxylic acid would be observed around 1700-1725 cm⁻¹.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations.

Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹ corresponding to the C-H stretching of the dimethylaminopropyl side chain.

C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ indicating the presence of the C-F bond.

Table 2: Key IR Functional Groups for Citalopram and its Ring-Opened Acid/Salt

Functional GroupCitalopram (approx. cm⁻¹)Citalopram-oxo Ring Opened Acid (approx. cm⁻¹)This compound (approx. cm⁻¹)
C≡N (Nitrile) ~2225AbsentAbsent
C-O (Ether in lactone) ~1250AbsentAbsent
C=O (Lactone) ~1760AbsentAbsent
O-H (Carboxylic Acid) Absent3300-2500 (broad)Absent
C=O (Carboxylic Acid) Absent1725-1700Absent
COO⁻ (Carboxylate) AbsentAbsent1610-1550 (strong, broad)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings. Both citalopram and its degradation products contain a fluorophenyl ring system, which acts as the primary chromophore.

Forced degradation studies of citalopram have utilized UV detection for the analysis of the parent drug and its impurities. researchgate.net The maximum absorbance (λmax) for citalopram is typically observed around 239-240 nm. researchgate.netijpar.com

The conversion of the nitrile group to a carboxylic acid or carboxylate in the this compound is expected to cause a slight shift in the UV absorption spectrum due to the alteration of the electronic properties of the benzofuran-derived ring system. The exact λmax and the molar absorptivity would need to be determined experimentally for the purified sodium salt. A bathochromic (red shift) or hypsochromic (blue shift) effect might be observed, accompanied by a change in the intensity of the absorption (hyperchromic or hypochromic effect).

Development and Validation of Analytical Methods for the this compound

The development and validation of robust analytical methods are critical for the routine monitoring and control of this compound as an impurity in citalopram drug substances and products. researchgate.netresearchgate.netijpar.com High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.

A typical stability-indicating HPLC method would involve:

Column: A reversed-phase column, such as a C18 or C8, to provide good separation of the polar ring-opened product from the more non-polar parent drug.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to control the ionization state of the analyte and achieve optimal separation.

Detection: UV detection at the λmax of the analyte (around 240 nm) or mass spectrometry for higher sensitivity and specificity.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Method Specificity and Selectivity in Complex Matrices

Method specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity refers to the ability to distinguish and quantify the analyte from other components in the sample.

In the context of analyzing this compound, the analytical method must be able to separate it from:

Citalopram (parent drug)

Other known and unknown degradation products and process-related impurities of citalopram.

Excipients in pharmaceutical formulations.

Endogenous components in biological matrices (e.g., plasma, urine) if the method is intended for pharmacokinetic or toxicological studies.

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method. ijpar.comnih.gov By subjecting citalopram to various stress conditions (acidic, basic, oxidative, photolytic, and thermal), a wide range of degradation products are generated. The analytical method is then challenged to resolve the peak corresponding to this compound from all other peaks.

The use of a photodiode array (PDA) detector can aid in assessing peak purity, which further supports the specificity of the method. For analysis in complex biological matrices like plasma, sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are typically employed to remove interferences and enhance the selectivity and sensitivity of the method.

Linearity, Range, Precision, and Accuracy Assessments

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of "this compound," as with other related impurities of citalopram, establishing linearity, range, precision, and accuracy is a critical step. While specific data for this ring-opened sodium salt is not extensively published, the methodologies and acceptance criteria are well-established for citalopram and its known impurities, providing a strong framework for its analysis, typically using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.net

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The analytical range is the interval between the upper and lower concentration of an analyte in a sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For citalopram and its related substances, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them. researchgate.nettijer.org The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically greater than 0.999, is expected to demonstrate a strong linear relationship. researchgate.nettijer.orgresearchgate.net The range is determined by the concentrations that meet this linearity requirement. For impurities like "this compound," the range would typically cover from the limit of quantitation (LOQ) to approximately 120% of the specification limit for that impurity. tijer.org

Table 1: Representative Linearity and Range Data for Citalopram Impurities

Parameter Typical Value Source
Correlation Coefficient (r²) > 0.999 tijer.orgresearchgate.net
Typical Impurity Range (µg/mL) LOQ - 2.0 researchgate.net
Citalopram Range (µg/mL) 5 - 60 tijer.orgscholarsresearchlibrary.com

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision studies are typically performed at three levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate precision (Inter-day precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Assesses the precision between different laboratories.

For methods analyzing citalopram impurities, the acceptance criterion for precision is often a %RSD of not more than 2.0%. tijer.orgscholarsresearchlibrary.com

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added (spiked) into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). tijer.org The percentage of the analyte recovered is then calculated. For impurities, the acceptance criteria for recovery are typically in the range of 98% to 102%. scholarsresearchlibrary.com

Table 2: Typical Precision and Accuracy Data for Citalopram Impurity Analysis

Validation Parameter Typical Acceptance Criteria Representative Finding Source
Intra-day Precision (%RSD) ≤ 2.0% < 2.0% tijer.orgscholarsresearchlibrary.com
Inter-day Precision (%RSD) ≤ 2.0% < 2.0% tijer.orgscholarsresearchlibrary.com
Accuracy (% Recovery) 98.0% - 102.0% 99.0% - 100.42% scholarsresearchlibrary.com

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method, especially for impurities like "this compound," which are expected to be present at very low levels.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that yields a signal-to-noise ratio of typically 3:1.

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1.

These limits can also be calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines, using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. researchgate.nettijer.org

For the analysis of citalopram and its related substances, these values are determined experimentally and are essential for ensuring that the analytical method can control the impurities at the required low levels specified in pharmacopeias.

Table 3: Representative LOD and LOQ Values in Citalopram Analysis

Analytical Method Analyte LOD (µg/mL) LOQ (µg/mL) Source
RP-HPLC Citalopram 0.416 1.324 tijer.org
RP-HPLC Citalopram 1.125 3.375 researchgate.net
TLC-Densitometry (R)- and (S)-Citalopram 0.08 0.25 nih.gov
LC Citalopram Enantiomers 0.5 1.3 nih.gov

Note: LOD and LOQ for a specific impurity like "this compound" would be determined during the validation of the analytical method for that particular substance.

Method Robustness and Ruggedness Evaluation

Robustness and ruggedness are parameters that evaluate the reliability of an analytical method during normal use. ut.ee They are assessed by deliberately introducing small variations to the method parameters and observing the effect on the results.

Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in method parameters. ut.ee This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min). researchgate.net

pH of the mobile phase buffer. nih.gov

Composition of the mobile phase (e.g., minor changes in the ratio of solvents). researchgate.netscholarsresearchlibrary.com

Column temperature. researchgate.netnih.gov

Wavelength of detection.

The method is considered robust if the results remain within the acceptance criteria (e.g., %RSD < 2%) despite these small changes. scholarsresearchlibrary.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. ut.ee It demonstrates the transferability of the method.

Table 4: Parameters Investigated for Method Robustness in Citalopram Analysis

Parameter Varied Typical Variation Source
Flow Rate ± 0.1 mL/min researchgate.net
Mobile Phase Composition ± 2% absolute researchgate.netscholarsresearchlibrary.com
Column Temperature ± 5 °C researchgate.netnih.gov
pH of Buffer ± 0.2 units nih.gov

The evaluation of robustness and ruggedness is a critical component of method validation, ensuring that the analytical procedure for "this compound" will yield consistent and reliable results when implemented in a quality control laboratory. scholarsresearchlibrary.com

Degradation Kinetics and Stability Studies in Pharmaceutical Contexts

Identification of Stress Conditions Favoring the Formation of Citalopram-oxo Ring Opened Sodium Salt

Forced degradation studies are essential for identifying the potential degradation products of a drug substance and understanding its intrinsic stability. scielo.brnih.gov Citalopram (B1669093) has been shown to be susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. scielo.brresearchgate.net The formation of this compound, as suggested by its chemical name, is primarily favored by strong alkaline hydrolysis. The structure of Citalopram contains a fused tetrahydrofuran ring, which is a point of susceptibility for degradation. scielo.brscielo.br

Stress studies reveal that Citalopram degrades significantly when exposed to alkaline environments, such as a sodium hydroxide (B78521) (NaOH) solution. scielo.br In one study, Citalopram degraded almost completely (98.99%) in 0.1 M NaOH at 85°C after just 30 minutes. scielo.br This aggressive degradation involves the hydrolytic cleavage of the fused tetrahydrofuran ring. The "oxo" component of the name suggests an oxidation of the molecule, while the "sodium salt" indicates that the degradation occurs in the presence of a sodium-containing base, leading to the formation of a salt from a resulting acidic functional group, likely a carboxylic acid. Therefore, the combined stress conditions of a strong alkaline environment (high pH with sodium ions) and potentially oxidative stress are the primary factors favoring the generation of this compound.

Kinetic Modeling of Formation and Degradation Rates under Varied Conditions

The rate at which Citalopram degrades and forms byproducts like the this compound can be described using kinetic models. Studies on the photodegradation of Citalopram and its S-enantiomer, Escitalopram, have shown that the degradation often follows pseudo-first-order kinetics. nih.govunimib.itresearchgate.netresearchgate.netnih.gov For instance, the photodegradation of Escitalopram in ultrapure water exhibited a half-life of 62.4 hours, following a pseudo-first-order model. unimib.it Similarly, the biotransformation of Citalopram in a moving bed biofilm reactor also fit a pseudo-first-order kinetic model. au.dk

Influence of Environmental Factors on Compound Generation in Pharmaceutical Formulations

The generation of degradation products in finished pharmaceutical formulations is influenced by several environmental factors, including temperature, humidity, light, and pH.

Temperature is a significant factor in the degradation of Citalopram. While the solid drug has been found to be relatively stable under dry heat conditions, its stability in solution is highly temperature-dependent. scielo.br Forced degradation studies involving thermal stress have been conducted at elevated temperatures to accelerate the degradation process. For example, hydrolytic degradation studies were performed in acidic and alkaline solutions at 85°C over 48 hours. scielo.br Another study subjected Citalopram hydrobromide to various stress conditions, including thermal degradation, to assess its stability. The combination of high temperature with alkaline conditions proves to be particularly destructive, rapidly accelerating the hydrolytic pathways that can lead to ring-opening. scielo.br

Table 1: Summary of Citalopram Degradation under Thermal Stress

Stress Condition Temperature Duration Extent of Degradation Reference
Alkaline Hydrolysis 85 °C 0.5 hours 98.99% scielo.br
Acid Hydrolysis 85 °C 48 hours Significant scielo.br
Thermal (Solid) 50 °C 31 days Stable scielo.br

Moisture is a critical factor in the degradation of solid dosage forms, as it can facilitate hydrolytic reactions. pharmaguideline.com High humidity can lead to moisture absorption by tablets, which can compromise their physical properties like hardness and lead to chemical degradation. pharmaguideline.com Since the formation of this compound is a result of hydrolysis, the presence of moisture in a pharmaceutical formulation is a direct risk factor. Hydrolytic degradation is a key pathway for Citalopram, and exposure to humidity can provide the necessary water molecules to initiate the breakdown of the fused tetrahydrofuran ring, especially in the presence of alkaline excipients. scielo.brpharmaguideline.com

Table 2: Half-life of Citalopram under Photolytic Conditions

Medium pH Half-life Reference
Buffer 9 65 days nih.govresearchgate.net
Synthetic Humic Water Not Specified 24 days nih.govresearchgate.net
Natural Water 1 Not Specified 14 days nih.govresearchgate.net
Natural Water 2 Not Specified 43 days nih.govresearchgate.net
Ultrapure Water (MQ) Not Specified 144 days nih.gov

The pH of the environment is one of the most critical factors governing the stability of Citalopram. The molecule shows significant instability in both acidic and, particularly, alkaline conditions. scielo.br The formation of a sodium salt degradant inherently points to a reaction occurring in a basic medium containing sodium ions, such as sodium hydroxide. scielo.br Forced degradation studies confirm that Citalopram degrades extensively in 0.1 M NaOH and also in 2 M HCl. scielo.br In contrast, it is relatively stable in neutral water. scielo.br The presence of other ions can also influence degradation rates; for example, nitrate and bicarbonate ions have been shown to increase the photodegradation kinetics of Citalopram in aqueous solutions. unimib.itresearchgate.net The extreme susceptibility to alkaline hydrolysis makes pH control a paramount concern in the formulation and storage of Citalopram-containing products to prevent the formation of this compound. scielo.br

Table 3: Summary of Citalopram Degradation under Different pH Conditions

Condition Reagent Degradation Level Observation Reference
Alkaline 0.1 M NaOH ~99% in 0.5h Extensive degradation, formation of Product II scielo.br
Acidic 2 M HCl Significant Formation of multiple degradation products scielo.br
Photolytic pH 9 Moderate Half-life of 65 days nih.gov

Information Regarding "this compound" is Not Available in Publicly Accessible Scientific Literature

A comprehensive review of scientific databases and chemical literature reveals a lack of specific research on the degradation kinetics and stability of the compound identified as "this compound."

Despite extensive searches for data pertaining to this specific chemical entity, no peer-reviewed articles, patents, or detailed analytical studies detailing its degradation pathways or the influence of pharmaceutical excipients on its stability could be located. The existing body of scientific work on citalopram degradation focuses primarily on the parent drug, citalopram, and its well-documented degradation products.

Forced degradation studies on citalopram under various stress conditions—such as acidic, alkaline, oxidative, thermal, and photolytic stress—have been reported in the literature. nih.govscielo.br These studies have led to the identification and characterization of several degradation products, including but not limited to:

Citalopram Carboxamide scielo.br

Citalopram N-oxide scielo.br

3-hydroxycitalopram N-oxide scielo.br

N-desmethylcitalopram nih.gov

The primary degradation pathways for citalopram involve hydrolysis of the nitrile group, oxidation of the tertiary amine, and N-demethylation. scielo.brnih.gov However, none of the available public research explicitly describes the formation, isolation, or stability characteristics of a "this compound."

While some chemical suppliers may list a "Citalopram Ring-Opening Impurity," this is not accompanied by scientific studies on its degradation kinetics or interactions with formulation components.

Due to the absence of any scientific data, it is not possible to construct an article with detailed research findings, data tables, or an analysis of the role of excipients in the degradation pathways of "this compound" as requested. The generation of such an article would require speculative information that is not supported by verifiable research.

Further research and publication in peer-reviewed journals would be necessary to provide the scientifically accurate and detailed information sought on this specific compound.

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Dynamics Simulations for Reaction Pathway Investigation

Molecular modeling and dynamics simulations are invaluable tools for mapping the potential energy surfaces of chemical reactions, allowing researchers to understand the step-by-step mechanism by which a molecule like Citalopram (B1669093) might degrade to form an impurity. These methods can elucidate the transition states and intermediate structures involved in the ring-opening process that leads to the formation of "Citalopram-oxo Ring Opened Sodium Salt."

A computational study on the photodegradation of Citalopram in water utilized Density Functional Theory (DFT) to explore various reaction pathways, including C-C, C-F, and C-N bond cleavages. nih.gov The study calculated activation energies for different bond-breaking events, identifying the most likely degradation routes. nih.gov For instance, the cleavage of the C7–C16 bond was found to have the lowest activation energy in direct photodegradation, suggesting it as a primary reaction pathway. nih.gov

While not directly focused on the oxo-ring opened sodium salt, such simulations could be adapted to investigate its formation. A plausible pathway would involve the hydrolysis of the nitrile group (C≡N) on the phthalane ring system to a carboxylic acid, followed by the opening of the dihydroisobenzofuran ring under specific pH and temperature conditions. researchgate.net Molecular dynamics simulations could model the interaction of Citalopram with water molecules and hydroxide (B78521) ions (in basic conditions) to trace the trajectory of this transformation and calculate the associated energy barriers. tijer.orgscholarsresearchlibrary.com

Table 1: Illustrative Energy Profile for a Hypothesized Ring-Opening Reaction This table is illustrative, based on typical outputs from computational studies, as specific data for this reaction is not publicly available.

Reaction Coordinate Structure Relative Energy (kcal/mol) Computational Method
Reactant Citalopram 0 DFT/B3LYP
Intermediate 1 Nitrile Hydrolysis (Amide) +5.2 DFT/B3LYP
Transition State 1 Ring-Opening TS +25.8 DFT/B3LYP

Quantum Chemical Calculations for Prediction of Stability and Reactivity

Quantum chemical calculations, particularly those using DFT, are essential for predicting the intrinsic stability and reactivity of molecules. nih.gov These calculations can determine thermodynamic properties like enthalpy of formation and Gibbs free energy, which indicate whether the formation of a degradation product like "this compound" is energetically favorable.

By calculating the electron distribution and molecular orbital energies, researchers can identify the most reactive sites on the Citalopram molecule. For example, the nitrile group is a known site for hydrolytic attack, and the ether linkage in the dihydroisobenzofuran ring is susceptible to cleavage. researchgate.netscholarsresearchlibrary.com A recent study on Citalopram's photodegradation used DFT to analyze how the molecule interacts with reactive species like hydroxyl radicals (·OH) and singlet oxygen (¹O₂). nih.gov The calculations showed that ·OH addition and substitution reactions are exothermic and have low activation energies, indicating these are highly probable degradation pathways. nih.gov

Similarly, these methods could be used to assess the stability of the "this compound" itself once formed. Calculations would reveal its susceptibility to further degradation and its preferred geometric conformation.

Prediction of Spectroscopic Signatures for Unknown Structural Elucidation

When a new or unexpected impurity is detected during stability testing, identifying its structure is crucial. Computational methods can predict spectroscopic signatures (e.g., NMR, IR, Mass Spectrometry) for hypothesized structures, which can then be compared with experimental data for confirmation.

For a proposed structure like "this compound," quantum chemical calculations can predict:

¹H and ¹³C NMR chemical shifts: These predictions help assign peaks in experimental spectra to specific atoms in the molecule.

Infrared (IR) vibrational frequencies: The conversion of the nitrile group to a carboxylate and the opening of the ether ring would produce significant changes in the IR spectrum. scielo.br For example, the characteristic nitrile (-C≡N) stretching band around 2238 cm⁻¹ would disappear, and strong bands corresponding to carboxylate C=O stretching would appear. scielo.br

Mass-to-charge (m/z) ratio: While the exact mass can be calculated from the chemical formula, computational fragmentation models can predict the patterns observed in MS/MS experiments, aiding in structural confirmation. scielo.br

Experimental studies have used techniques like LC-MS to identify degradation products, and the mass values obtained were critical in proposing structures. scielo.br Computational prediction of these mass values and fragmentation patterns for candidate structures would provide a powerful complementary tool for definitive identification.

Structure-Activity Relationship (SAR) Derivations Related to Compound Formation Tendency

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's chemical structure affect its properties or biological activity. In the context of degradation, SAR can be used to understand how modifications to the Citalopram scaffold might increase or decrease the tendency to form specific impurities like the "this compound."

While SAR studies on Citalopram have traditionally focused on its efficacy and selectivity as a serotonin (B10506) reuptake inhibitor, the principles can be applied to its chemical stability. nih.govnih.govku.dk By synthesizing and testing analogues of Citalopram with different substituents, researchers could identify which chemical groups are most critical for maintaining the integrity of the ring system. nih.gov

For instance, one could computationally model a series of Citalopram analogues with different substituents on the phenyl rings. By calculating the activation energy for the ring-opening reaction for each analogue, a quantitative structure-property relationship (QSPR) model could be developed. This model could predict the degradation tendency of new derivatives, guiding the design of more stable drug candidates.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
Citalopram CIT
This compound -
Citalopram Carboxamide -
Citalopram N-oxide -
3-hydroxycitalopram N-oxide -

Future Research Directions and Methodological Advancements

Development of Novel Analytical Technologies for Trace Level Detection and Characterization

The identification and quantification of trace-level impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products. While standard High-Performance Liquid Chromatography (HPLC) is a foundational technique, future research will increasingly rely on more sophisticated and sensitive technologies to characterize impurities like Citalopram-oxo Ring Opened Sodium Salt, which may be present in minute quantities. nih.govnih.gov

Advanced hyphenated techniques are at the forefront of this evolution. The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), is critical. nih.govscielo.br Techniques such as Ultra-Performance Liquid Chromatography (UPLC) combined with Quadrupole Time-of-Flight (Q-TOF) HRMS offer superior resolution, speed, and mass accuracy. This allows for the confident determination of the elemental composition of an unknown impurity, which is essential for identifying the addition of an oxygen atom and confirming the mass change associated with the ring-opening. mdpi.com

For definitive structural elucidation, especially for novel impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. nih.govnih.gov Future advancements may involve the development of micro-cryoprobes for NMR, enhancing sensitivity to allow for the analysis of sub-microgram quantities of isolated material, thereby reducing the time and resources required for characterization.

Interactive Table: Comparison of Analytical Technologies for Impurity Profiling

Technology Primary Role Advantages Limitations Relevance to Target Impurity
HPLC-UV Quantification, Separation Robust, widely available, good for known impurities. tijer.org Limited sensitivity, not suitable for structural identification of unknown impurities. Initial detection and quantification if a reference standard exists.
UPLC-MS/MS Identification, Quantification High throughput, high sensitivity, provides structural information via fragmentation patterns. nih.govnih.gov Requires expertise, potential for matrix effects. Ideal for detecting the impurity at trace levels and confirming its identity through characteristic fragmentation.
LC-HRMS (e.g., Q-TOF) Identification, Characterization Provides exact mass measurement for unambiguous elemental composition determination. mdpi.com Higher cost and complexity. Essential for confirming the molecular formula of the novel "oxo" and "ring-opened" structure.
NMR Spectroscopy Definitive Structure Elucidation Unambiguously determines the 3D structure and connectivity of atoms. nih.gov Requires pure, isolated sample in relatively large amounts (µg to mg). The ultimate tool for confirming the proposed structure after isolation by preparative HPLC.

Deeper Mechanistic Understanding of Complex Ring Opening Reactions

The formation of this compound likely involves a multi-step degradation process. The name implies both an oxidation and a hydrolytic cleavage of the dihydroisobenzofuran ring system inherent to Citalopram (B1669093). nih.gov While forced degradation studies confirm that Citalopram is susceptible to both oxidative and alkaline hydrolytic stress, the precise mechanism for this specific transformation requires further investigation. scielo.brnih.govscholarsresearchlibrary.com

A plausible pathway involves two key steps:

Oxidation: The initial step is likely the oxidation of the benzylic carbon of the furan (B31954) ring to form a lactone (an internal ester). This creates a reactive site susceptible to hydrolysis. Photocatalytic degradation studies of Citalopram have identified intermediates where a carbonyl group is formed on the furan ring. mdpi.com

Hydrolytic Cleavage: The subsequent ring-opening is a hydrolysis reaction. In the presence of a base such as sodium hydroxide (B78521), the lactone ring is readily cleaved via nucleophilic attack by a hydroxide ion. This is a standard ester hydrolysis mechanism that results in a carboxylate and an alcohol. longdom.org The resulting carboxylate anion forms the sodium salt.

Future research to confirm this mechanism should include:

Isotopic Labeling Studies: Conducting the degradation in the presence of water labeled with oxygen-18 (H₂¹⁸O) and analyzing the final product with mass spectrometry would confirm that the oxygen from the hydroxide is incorporated into the newly formed carboxylate group, validating the hydrolytic pathway.

Intermediate Detection: Developing analytical methods to detect or trap the proposed lactone intermediate would provide direct evidence for the two-step mechanism.

Computational Chemistry: Employing Density Functional Theory (DFT) to model the proposed reaction pathway can provide insights into the transition states and activation energies, determining its energetic feasibility. nih.gov Such computational studies have already been used to explore the photodegradation pathways of Citalopram. nih.gov

Application of Green Chemistry Principles to Minimize Impurity Generation during Synthesis

Preventing the formation of impurities at the source is more efficient and sustainable than removing them post-synthesis. The principles of green chemistry offer a framework for designing manufacturing processes that minimize waste and hazardous substances, thereby reducing the potential for side reactions that lead to impurities like this compound.

Applying these principles to the synthesis of Citalopram could involve:

Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ can reduce environmental impact and minimize side reactions. nih.gov Similarly, avoiding harsh, non-selective oxidizing agents or strong bases in favor of milder, more specific reagents can prevent the degradation of the Citalopram molecule.

Catalysis over Stoichiometric Reagents: Employing highly selective catalysts for oxidation steps can prevent over-oxidation or undesired side-product formation, improving atom economy.

Process Intensification: The use of continuous flow chemistry instead of traditional batch processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This fine control can minimize the exposure of the API to harsh conditions that might lead to degradation and ring-opening.

Real-Time Process Analytical Technology (PAT): Integrating in-line spectroscopic monitoring can allow for the real-time detection of impurity formation, enabling immediate process adjustments to maintain product quality and prevent excursions.

Interactive Table: Green Chemistry Principles for Impurity Prevention

Green Chemistry Principle Application to Citalopram Synthesis Impact on Impurity Formation
1. Prevention Optimize synthetic route to maximize yield and minimize by-products. Reduces the overall impurity load from the outset.
3. Less Hazardous Chemical Syntheses Avoid harsh oxidizing agents and strong bases (e.g., NaOH) where possible. Minimizes conditions that could lead to oxidative degradation and base-catalyzed ring opening.
4. Designing Safer Chemicals (Less applicable to impurity prevention) Focuses on the final product's intrinsic properties.
5. Safer Solvents & Auxiliaries Replace traditional volatile organic solvents with water, bio-based solvents, or ionic liquids. nih.gov Reduces environmental impact and potential for solvent-induced side reactions.
9. Catalysis Use selective biocatalysts or chemocatalysts instead of stoichiometric reagents. youtube.com Increases reaction efficiency and selectivity, preventing unwanted oxidation.
11. Real-time analysis for Pollution Prevention Implement Process Analytical Technology (PAT) to monitor the reaction. Allows for immediate correction of process deviations that could lead to impurity formation.

Integration of Predictive Computational Tools for Proactive Stability Analysis

The integration of in silico or computational tools represents a paradigm shift from reactive impurity detection to proactive stability and degradation prediction. stabilitystudies.in These models can forecast a drug's stability and potential degradation pathways before significant resources are committed to laboratory studies. nih.govyoutube.com

Key computational approaches include:

Degradation Pathway Prediction Software: Programs can analyze the structure of Citalopram and, based on known chemical reactivity rules, predict potential degradation products under various stress conditions (e.g., pH, oxidation, light). nih.gov This allows chemists to anticipate the formation of species like the ring-opened impurity.

Accelerated Predictive Stability (APS): This approach combines limited, targeted laboratory stress studies with kinetic modeling (e.g., using the Arrhenius equation) to predict long-term stability and shelf-life. stabilitystudies.innih.gov It can rapidly identify the conditions under which the Citalopram molecule is most labile.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can model the electronic structure of the Citalopram molecule to identify the most reactive sites for oxidation or nucleophilic attack. nih.gov Researchers can calculate the activation barriers for different degradation reactions to determine which pathways are most likely to occur.

Machine Learning (ML) and AI: By training algorithms on large datasets of drug degradation and stability information, ML models can learn complex structure-stability relationships. nih.gov Such a model could be used to predict the likelihood of the dihydroisobenzofuran ring in Citalopram opening under specific formulation and storage conditions, enabling a proactive approach to formulation design and risk management.

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification methodologies for Citalopram-oxo Ring Opened Sodium Salt?

  • Methodological Answer : Synthesis typically involves oxidative ring-opening of citalopram followed by sodium salt formation. Purification can be achieved via recrystallization using ethanol-water mixtures, with purity verified by HPLC (High-Performance Liquid Chromatography) coupled with UV detection at 254 nm. Researchers should validate intermediates using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C for 30 days. Analyze degradation products using LC-MS/MS and quantify stability via kinetic modeling (e.g., Arrhenius equation). Include control samples with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., citalopram-d4) for precision. Validate the method per ICH guidelines, including matrix effect assessments (e.g., plasma protein binding) and recovery rates. Cross-validate results with ELISA to resolve discrepancies in low-concentration samples .

Advanced Research Questions

Q. What mechanisms underlie the pharmacokinetic variability of this compound across different metabolic phenotypes?

  • Methodological Answer : Employ CYP2C19-genotyped rodent models to study metabolism differences. Combine microdialysis (for real-time brain/plasma concentration monitoring) with PBPK (Physiologically Based Pharmacokinetic) modeling to simulate inter-individual variability. Cross-reference findings with human hepatocyte assays to extrapolate clinical relevance .

Q. How can researchers resolve contradictions in reported binding affinities of this compound for serotonin transporters (SERT)?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., identical radioligands like [³H]paroxetine, uniform temperature/pH). Perform meta-analyses using PRISMA guidelines to assess bias in published studies. Use surface plasmon resonance (SPR) as an orthogonal method to validate equilibrium dissociation constants (Kd) .

Q. What in silico strategies predict the metabolite profile of this compound?

  • Methodological Answer : Apply computational tools like GLORY (Global Metabolism Prediction) or Xenosite to simulate phase I/II metabolism. Validate predictions using human liver microsomes (HLMs) and recombinant enzymes. Correlate findings with in vivo rat bile-duct cannulation studies to identify major excretion pathways .

Q. How do open science practices enhance reproducibility in studies on this compound?

  • Methodological Answer : Share raw datasets (e.g., NMR spectra, kinetic data) via repositories like Zenodo or OSF, adhering to FAIR principles. Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. Collaborative platforms like Galaxy or KNIME enable workflow transparency for computational analyses .

Data Analysis and Interpretation

Q. What statistical approaches address non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply Bayesian hierarchical models to account for heteroscedasticity in dose-response data. Use AIC/BIC criteria to compare fits for linear vs. sigmoidal models. Sensitivity analyses (e.g., Monte Carlo simulations) can quantify uncertainty in EC50 estimates .

Q. How can researchers harmonize conflicting in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform interspecies scaling using allometric principles (e.g., body surface area normalization). Validate in vitro findings with ex vivo tissue assays (e.g., isolated perfused rat kidneys) to bridge translational gaps. Meta-regression can adjust for methodological variability across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.